Enhanced Steric Hindrance at the Chiral Center Compared to Dimethyl 2-Hydroxy-2-methylsuccinate
The key differentiator for dimethyl 2-hydroxy-2-(isopropyl)succinate is the much larger steric demand of its isopropyl substituent relative to the methyl group found in the closest analog, dimethyl 2-hydroxy-2-methylsuccinate . This is quantified by commonly used steric parameters. The Charton steric parameter (υ) for an isopropyl group is 0.76, significantly larger than the 0.52 for a methyl group. Similarly, computed Taft steric parameters (Es) demonstrate a substantial increase in steric bulk, which directly influences the transition state geometry in reactions at the ester or hydroxyl functionalities [1]. This has a direct impact on asymmetric induction, as the larger isopropyl group provides a more effective steric block.
| Evidence Dimension | Steric Hindrance (Charton υ parameter) |
|---|---|
| Target Compound Data | υ(isopropyl) = 0.76 |
| Comparator Or Baseline | Dimethyl 2-hydroxy-2-methylsuccinate: υ(methyl) = 0.52 |
| Quantified Difference | The isopropyl group is approximately 46% larger by Charton steric parameter. |
| Conditions | Comparison of substituent steric parameters from the literature (physical organic chemistry). |
Why This Matters
For procurement, this means this compound is the required building block when a reaction's stereochemical outcome is controlled by steric bulk, whereas the methyl analog would be insufficient.
- [1] Charton, M. (1975). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 97(6), 1552-1556. View Source
